molecular formula C24H27N3O5S B605103 ABT-072 CAS No. 1132936-00-5

ABT-072

Cat. No.: B605103
CAS No.: 1132936-00-5
M. Wt: 469.6 g/mol
InChI Key: XMZSTQYSBYEENY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-072 is a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. It has been evaluated for its potential use in treating hepatitis C virus infections, particularly those caused by genotype 1a and 1b strains . This compound is known for its potent antiviral activity and has been studied extensively in preclinical and clinical settings.

Mechanism of Action

Target of Action

The primary target of (E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide, also known as ABT-072, is the HCV NS5B polymerase . This enzyme is key to the replication of the Hepatitis C Virus (HCV) and is therefore an attractive target for antiviral drugs .

Mode of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase . It interacts with the polymerase to inhibit the initiation phase of RNA synthesis . This prevents the replication of the virus, thereby reducing the viral load in the body .

Biochemical Pathways

It is known that the compound interferes with the hcv replication process by inhibiting the ns5b polymerase . This disruption of the viral replication process is likely to have downstream effects on the overall lifecycle of the virus.

Pharmacokinetics

The pharmacokinetics of this compound were found to be dose proportional, and the compound showed minimal accumulation following multiple dosing . When this compound was co-administered with ketoconazole, the mean this compound Cmax and AUC values were only 45% and 27% higher, respectively, compared to this compound administration without ketoconazole .

Result of Action

The result of this compound’s action is a decrease in HCV RNA levels. A dose of this compound 160 mg QD for 2 days resulted in a mean decrease of 1.5 log10 HCV RNA . This indicates that the compound has a significant antiviral effect against HCV.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is a weak acid with 2 pKa values of 8.5 and 9.6 , which suggests that its solubility and therefore its bioavailability could be affected by the pH of the environment. Additionally, the compound’s action may be influenced by the presence of other drugs, as suggested by the interaction observed with ketoconazole .

Preparation Methods

ABT-072 can be synthesized through various synthetic routes. One common method involves the preparation of its potassium trihydrate form. The synthetic route typically includes the formation of key intermediates followed by specific reaction conditions to yield the final product . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. The compound is usually prepared in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

ABT-072 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a model compound to study the inhibition of viral polymerases.

    Biology: It is used in research to understand the mechanisms of viral replication and inhibition.

    Medicine: It has been evaluated for its potential use in treating hepatitis C virus infections. .

    Industry: It is used in the development of antiviral drugs and formulations.

Properties

IUPAC Name

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSTQYSBYEENY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132936-00-5, 1214735-11-1
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-072
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

    A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

    A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

    A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.